12-Hydroxystearic acid ethyl ester

Catalog No.
S3444511
CAS No.
82807-36-1
M.F
C20H40O3
M. Wt
328.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Hydroxystearic acid ethyl ester

CAS Number

82807-36-1

Product Name

12-Hydroxystearic acid ethyl ester

IUPAC Name

ethyl 12-hydroxyoctadecanoate

Molecular Formula

C20H40O3

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C20H40O3/c1-3-5-6-13-16-19(21)17-14-11-9-7-8-10-12-15-18-20(22)23-4-2/h19,21H,3-18H2,1-2H3

InChI Key

FAUQJFRSOKONGU-UHFFFAOYSA-N

SMILES

CCCCCCC(CCCCCCCCCCC(=O)OCC)O

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OCC)O

12-Hydroxystearic acid ethyl ester is an ester derived from 12-hydroxystearic acid and ethanol. Its molecular formula is C20H40O3, and it has a molecular weight of approximately 328.53 g/mol. This compound is recognized for its unique structure, which includes a hydroxyl group at the 12th carbon of the stearic acid chain, contributing to its distinctive properties and applications in various fields, particularly in biolubricants and cosmetics .

Synthesis and Characterization:

12-Hydroxystearic acid ethyl ester, also known as ethyl 12-hydroxyoctadecanoate, is a fatty acid ester synthesized from 12-hydroxystearic acid and ethanol. Several methods have been reported for its synthesis, including esterification using various catalysts and transesterification of ricinoleic acid ethyl ester [, ].

Researchers often characterize the synthesized ester using techniques like nuclear magnetic resonance spectroscopy (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm its structure and purity [].

Potential Applications in Drug Delivery:

This ester has been explored for its potential applications in drug delivery systems due to its amphiphilic nature. Its long hydrocarbon chain provides lipophilic properties, while the hydroxyl group contributes hydrophilic character. This combination allows it to form self-assembling structures like micelles and nanoparticles, which can encapsulate and deliver hydrophobic drugs [].

Studies have investigated its use in encapsulating curcumin, a poorly water-soluble anticancer drug, for improved delivery and potential therapeutic effects [].

The primary chemical reaction involving 12-hydroxystearic acid ethyl ester is its formation through the esterification of 12-hydroxystearic acid with ethanol. This reaction typically requires an acidic catalyst, such as anhydrous hydrogen chloride, to facilitate the removal of water and promote the formation of the ester bond. The general reaction can be represented as follows:

12 Hydroxystearic Acid+EthanolHCl12 Hydroxystearic Acid Ethyl Ester+Water\text{12 Hydroxystearic Acid}+\text{Ethanol}\xrightarrow{\text{HCl}}\text{12 Hydroxystearic Acid Ethyl Ester}+\text{Water}

In addition to esterification, 12-hydroxystearic acid ethyl ester may undergo hydrolysis in aqueous environments, reverting back to its parent acid and ethanol under alkaline or acidic conditions .

Research indicates that 12-hydroxystearic acid ethyl ester exhibits biological activity, particularly in terms of its potential as a biolubricant. Its unique structure allows it to interact favorably with biological systems, showing low toxicity and good biodegradability. Studies have also suggested that it may possess anti-inflammatory properties, making it a candidate for use in pharmaceutical formulations .

The synthesis of 12-hydroxystearic acid ethyl ester can be achieved through several methods:

  • Conventional Esterification: This method involves heating 12-hydroxystearic acid with ethanol in the presence of a catalyst (e.g., anhydrous hydrogen chloride) to facilitate the reaction.
  • Enzymatic Synthesis: Utilizing lipases or other enzymes can provide a more environmentally friendly approach to synthesizing this ester, allowing for milder reaction conditions and higher specificity .
  • Solvent-Free Methods: Recent advancements have introduced solvent-free synthesis techniques that enhance yield and reduce environmental impact.

12-Hydroxystearic acid ethyl ester finds applications across various industries:

  • Biolubricants: Due to its favorable viscosity characteristics and biodegradability, it is used in formulating environmentally friendly lubricants.
  • Cosmetics: Its emollient properties make it suitable for use in skin care products, providing moisture and enhancing skin feel.
  • Pharmaceuticals: Potential applications in drug delivery systems due to its biocompatibility and low toxicity profile.

Interaction studies have shown that 12-hydroxystearic acid ethyl ester interacts positively with various biological systems. Its compatibility with skin cells suggests potential use in topical formulations. Additionally, studies indicate that it may enhance the delivery of active pharmaceutical ingredients when used as a carrier in drug formulations .

Several compounds share similarities with 12-hydroxystearic acid ethyl ester, including:

Compound NameStructure FeaturesUnique Attributes
Ricinoleic Acid Ethyl EsterHydroxyl group at position 12Known for anti-inflammatory properties
Stearic Acid Ethyl EsterNo hydroxyl groupMore stable but less biodegradable
Oleic Acid Ethyl EsterUnsaturated fatty acidHigher fluidity at room temperature

Uniqueness: The presence of the hydroxyl group at the 12th position in 12-hydroxystearic acid ethyl ester provides unique properties such as enhanced lubrication characteristics and potential bioactivity compared to other fatty acid esters .

Esterification Techniques for 12-Hydroxystearic Acid Derivatives

The esterification of 12-hydroxystearic acid (12-HSA) with ethanol typically employs acid-catalyzed or enzymatic approaches. Conventional methods utilize homogeneous acid catalysts such as p-toluenesulfonic acid (PTSA), achieving esterification yields exceeding 90% at 180–220°C over 5–30 hours. Recent work demonstrates that solvent-free conditions with PTSA (0.1–1.0 wt%) enable near-quantitative conversion, though requiring careful temperature control to prevent hydroxyl group dehydration.

Alternative enzymatic esterification using immobilized lipases (e.g., Lipozyme IM or Novozym 435) offers advantages in selectivity, operating under milder conditions (30–60°C) with n-hexane as solvent. Comparative studies show 72–85% conversion rates for 12-HSA ethyl ester synthesis within 5 hours, though substrate ratios significantly influence efficiency (Table 1).

Table 1: Esterification Efficiency Under Varied Conditions

Catalyst TypeTemperature (°C)Time (h)Conversion (%)
PTSA (0.5 wt%)2001094
Novozym 43540582
Sulfuric acid (1M)180888

Estolide formation prior to esterification, as demonstrated by Thakur et al., enhances thermal stability through oligomerization of 12-HSA’s hydroxyl group before ethyl esterification. This two-stage process increases molecular weight while retaining ester functionality, enabling viscosity modulation for lubricant applications.

Catalytic Strategies in Ethyl Ester Synthesis

Catalyst selection critically impacts reaction kinetics and product purity. Alkaline catalysts like lithium hydroxide monohydrate enable rapid neutralization of 12-HSA’s carboxylic group, with optimized 5.19% aqueous solutions achieving complete lithium 12-hydroxystearate formation at 90°C within 60 minutes. Subsequent transesterification with ethanol under vacuum (0.1 bar) produces 12-HSAEE with 98% purity after recrystallization.

Solid acid catalysts represent an emerging alternative, particularly for continuous flow systems. Mesoporous sulfonated carbon catalysts achieve 95% conversion in fixed-bed reactors at 160°C with 2-hour residence times, demonstrating superior reusability (≥20 cycles) compared to homogeneous acids. Pilot-scale trials confirm these materials enable ton-scale production with reduced wastewater generation.

Molecular Editing Approaches for Peripheral Functionalization

Post-synthetic modification of 12-HSAEE focuses on its secondary hydroxyl group. Protection-deprotection strategies using tetrahydropyranyl ethers allow selective esterification at the carboxyl group before hydroxyl group derivatization. Recent advances employ click chemistry for grafting functional moieties:

$$ \text{12-HSAEE} + \text{Propargyl bromide} \xrightarrow{\text{Cu(I)}} \text{Alkyne-functionalized ester} $$

This enables subsequent azide-alkyne cycloaddition for attaching thermoresponsive polymers or fluorescent tags, expanding applications in smart materials.

Industrial-Scale Synthesis Optimization

Transitioning from batch to continuous flow reactors markedly improves production scalability. Pilot plants utilizing tubular reactors with solid acid catalysts achieve 98% space-time yields of 12-HSAEE at 220 kg/day throughput. Key parameters include:

  • Residence time: 90–120 minutes
  • Temperature profile: 160°C (mixing zone) → 140°C (reaction zone)
  • Feed ratio: 1:1.2 molar (12-HSA:ethanol)

Process intensification through reactive distillation reduces energy consumption by 40%, simultaneously removing water via azeotropic distillation with cyclohexane. Economic analyses indicate 23% lower operating costs versus batch methods at equivalent capacities.

12-Hydroxystearic acid ethyl ester (C₂₀H₄₀O₃) represents a structurally unique fatty acid ester characterized by its molecular weight of 328.53 g/mol and the presence of a hydroxyl group at the 12th carbon position along the stearic acid chain [1] [3]. This compound exhibits distinctive molecular interaction patterns that fundamentally govern its self-assembly behavior and reactivity profiles in various chemical environments.

Hydrogen-Bonding Dynamics in Self-Assembly Systems

The hydrogen-bonding dynamics of 12-hydroxystearic acid ethyl ester are primarily governed by the strategic positioning of the hydroxyl functional group at the 12th carbon position [12] [14]. Molecular dynamics simulations conducted on microsecond time scales have revealed that the primary intermolecular interaction driving self-assembly involves hydrogen bonding networks, complemented by van der Waals interactions [14] [32].

The self-assembly mechanism proceeds through the formation of polarized five- and six-membered rings between inter-12-hydroxyl groups, creating what researchers term a "ring-of-rings" motif [25] [32]. This characteristic structure consists of two six-membered acetic acid-dimerized ring bundles surrounded by six satellite rings, demonstrating the critical role of hydrogen bonding in determining aggregate architecture [32] [33].

Table 1: Hydrogen Bonding Characteristics in 12-Hydroxystearic Acid Systems

ParameterValueReference Condition
Hydrogen Bond Formation Energy-15.2 kJ/molDimer formation [22]
Average H-Bond Distance2.8-3.2 ÅHydroxyl-hydroxyl interactions [30]
Coordination Number2-4 bonds per moleculeSelf-assembled aggregates [25]
Bond Lifetime10-50 psMolecular dynamics simulations [32]

The hydrogen bonding network exhibits temperature-dependent stability, with higher temperatures leading to increased molecular mobility and reduced hydrogen bond lifetimes [24]. Infrared spectroscopy studies have identified characteristic peaks at 1695 cm⁻¹ corresponding to carboxylic acid dimerization, confirming the presence of hydrogen-bonded structures in the self-assembled systems [24] [35].

The ability of the compound to form stable hydrogen-bonded networks is associated with the presence, position, and enantiomeric purity of the hydroxyl group along the fatty acid chain [12]. Molecular dynamics investigations have demonstrated that the formation of hydrogen bonds between hydroxyl groups creates additional adsorption forces, promoting the aggregation of molecules into ordered structures [29].

Solvent-Mediated Rearrangement Pathways

Solvent-mediated rearrangement pathways in 12-hydroxystearic acid ethyl ester systems exhibit remarkable complexity, with the polar nature of solvents playing a crucial role in determining aggregate morphology and stability [14] [16]. The compound demonstrates unexpected gelation behavior in diols, despite the general expectation that polar, hydrogen-bonding solvents would prevent gelation by dissolving the gelator molecules [14].

Research has established that diol solvents co-crystallize between 12-hydroxystearic acid molecules, promoting one-dimensional growth patterns [14]. The gelation behavior, fiber morphology, and thermal properties are drastically affected by the structure of diol solvents, with shorter chain length diols containing terminal hydroxyl groups forming fibrous aggregates with higher gelation capacity [14].

Table 2: Solvent Effects on Molecular Rearrangement

Solvent TypeAggregate StructureThermal Stability (°C)Morphology
Ethylene GlycolFibrous networks65-70Linear fibers [14]
1,3-PropanediolBranched structures45-55Spherulitic crystals [14]
HexaneRing-of-rings motif85-95Crystalline aggregates [32]
Polar alcoholsDissolved stateN/ANo aggregation [14]

The solvent-mediated rearrangement process involves the formation of weak bonds, particularly hydrogen bonds with the liquid fraction [24]. This interaction allows for the effective gelling of solvent systems through the creation of three-dimensional networks stabilized by intermolecular forces. The intensity of hydrogen bonding interactions correlates directly with the concentration of the hydroxyl-containing compound, as evidenced by infrared spectroscopy measurements [24].

Molecular dynamics simulations have revealed that solvent molecules participate actively in the rearrangement process, with the number of hydrogen bonds formed between hydroxyl groups and solvent molecules increasing with hydroxyl density up to a saturation point [29]. Beyond this critical density, additional hydrogen bonds do not significantly alter the molecular arrangement due to steric and orientational constraints [29].

Role of Hydroxyl Group Positioning in Reactivity

The positioning of the hydroxyl group at the 12th carbon fundamentally determines the reactivity profile and molecular interactions of the ethyl ester derivative [13] [17]. Comparative studies of hydroxystearic acid positional isomers have demonstrated that the exact position of hydroxyl substitution significantly affects phase behavior, domain morphology, and two-dimensional lattice structures [13].

The 12-position hydroxyl group creates a unique molecular geometry that influences both intramolecular and intermolecular interactions [13] [17]. This positioning results in specific tilt angles and molecular arrangements that differ substantially from other hydroxyl positions along the carbon chain. The molecular orientation angles have been quantitatively evaluated, showing that at surface areas of 0.4 nm²/molecule, the hydrocarbon chain orientation angle is approximately 55° from the surface normal [35].

Table 3: Hydroxyl Position Effects on Molecular Properties

Hydroxyl PositionLattice StructurePhase Transition Pressure (mN/m)Molecular Tilt Angle
9-positionCentered rectangular1845-50° [13]
11-positionCentered rectangular1540-45° [13]
12-positionOblique lattice1228-55° [13] [35]

The reactivity of the hydroxyl group at the 12th position is enhanced compared to terminal hydroxyl groups due to its secondary alcohol character and the specific molecular environment created by the surrounding alkyl chains [17] [20]. Electrochemical studies on analogous systems have demonstrated that the proximity of functional groups significantly affects reactivity, with closer positioning generally resulting in higher reactivity and lower activation potentials [20].

The 12-hydroxyl positioning facilitates specific hydrogen bonding patterns that stabilize particular molecular conformations [30] [36]. X-ray crystallographic studies have revealed that molecules with 12-positioned hydroxyl groups form head-to-tail interdigitated arrangements, with the hydroxyl groups engaged in periodic sequences of interchain hydrogen bonds [30] [36]. This arrangement creates one-dimensional sequences of hydrogen bonds that serve as stabilizing factors in the crystalline structures [36].

Of 12-HSA Ethyl Ester

AspectDetails
PEG Chain FunctionalizationFour types of 4k end-capped PEG chains: mono-functionalized with 12-HSA, mono-functionalized with SA, di-functionalized with 12-HSA, and di-functionalized with SA
Morphology at Room TemperatureMono-functionalized PEG chains insert homogeneously in multi-lamellar tubes; di-functionalized chains with 12-HSA form PEGylated vesicles due to packing parameter changes; di-functionalized chains with SA maintain multi-lamellar tubes
Temperature-Induced TransitionAll systems transition reversibly to small PEGylated ellipsoidal micelles around 37°C, which is near physiological temperature
Structural CharacterizationCharacterized using Small Angle Neutron Scattering with contrast variation at 20°C and 45°C, along with temperature-dependent rheological behavior analysis
Potential ApplicationsPotential for drug delivery systems with temperature-triggered release at physiological conditions; rheological transitions from gel to liquid state could enable injectable formulations

The most remarkable feature of these PEGylated self-assemblies is their temperature-responsive behavior. All systems exhibit a reversible transition from their room temperature morphologies (tubes or vesicles) to small PEGylated ellipsoidal micelles when heated to approximately 37°C [2] [3]. This transition temperature is particularly significant as it corresponds to physiological temperature, making these materials highly relevant for biomedical applications.

The structural transitions have been thoroughly characterized using Small Angle Neutron Scattering with contrast variation at both 20°C and 45°C [4]. These studies have confirmed the morphological changes and provided detailed insights into the molecular arrangements within these self-assembled structures.

The temperature-dependent morphological transitions significantly impact the rheological properties of these materials. At room temperature, the suspensions exist in a gelled state, but they transform into Newtonian liquids around 37°C [1] [3]. This rheological transition offers exciting possibilities for injectable formulations that gel upon cooling to body temperature, potentially serving as depots for controlled drug release.

Estolide-Based Nanocarriers for Drug Delivery

12-Hydroxystearic acid ethyl ester plays a crucial role in the development of estolide-based nanocarriers for drug delivery applications. Estolides are oligomeric compounds formed through the esterification of hydroxyl fatty acids, and 12-HSA ethyl ester serves as an excellent precursor for these structures due to its hydroxyl functionality at the 12-position.

The synthesis of estolides from 12-HSA ethyl ester typically involves a two-step process: oligomerization of 12-hydroxystearic acid followed by esterification with alcohols such as ethanol [5] [6]. This process can be catalyzed either chemically using acid catalysts or enzymatically using lipases [6] [7]. The resulting estolides possess unique amphiphilic properties that enable their self-assembly into nanostructures suitable for drug delivery.

These estolide-based nanocarriers self-assemble into structures with a hydrophobic estolide core and a hydrophilic shell [8]. The size of these nanocarriers can be controlled to remain below 200 nm, which is optimal for exploiting the enhanced permeability and retention (EPR) effect in tumor tissues [8]. This size range allows the nanocarriers to accumulate preferentially in tumor tissue due to the leaky vasculature and poor lymphatic drainage characteristic of tumors.

Table 2: Estolide-Based Nanocarriers for Drug Delivery Using 12-HSA Ethyl Ester

AspectDetails
Estolide SynthesisSynthesis involves oligomerization of 12-hydroxystearic acid followed by esterification with alcohols (e.g., ethanol); can be catalyzed chemically or enzymatically
Nanocarrier FormationSelf-assembly into nanostructures with hydrophobic estolide core and hydrophilic shell; size typically below 200 nm for enhanced permeability and retention effect
Drug Loading CapacityCapable of encapsulating hydrophobic drugs like sorafenib and cisplatin; amphiphilic nature allows formation of micelles and nanoparticles
Release MechanismsDrug release controlled through enzymatic hydrolysis of ester bonds or temperature-responsive behavior; can be designed for targeted delivery
Therapeutic AdvantagesEnhanced bioavailability of poorly water-soluble drugs; reduced toxicity; potential for co-delivery of multiple therapeutic agents; improved stability and circulation time

The amphiphilic nature of 12-HSA ethyl ester-derived estolides makes them particularly effective for encapsulating hydrophobic drugs. Studies have demonstrated their capacity to encapsulate drugs such as sorafenib and cisplatin [9], which are commonly used in cancer treatment. The hydrophobic core of the nanocarriers provides a suitable environment for these poorly water-soluble drugs, while the hydrophilic shell ensures stability in aqueous environments.

Drug release from these nanocarriers can be controlled through various mechanisms. Enzymatic hydrolysis of the ester bonds within the estolide structure provides one pathway for controlled release [10]. Additionally, the temperature-responsive behavior of certain estolide formulations can be exploited to trigger drug release at specific temperatures, such as the elevated temperatures often found in tumor microenvironments [9] [8].

The therapeutic advantages of estolide-based nanocarriers derived from 12-HSA ethyl ester include enhanced bioavailability of poorly water-soluble drugs, reduced toxicity through targeted delivery, and improved stability and circulation time in the bloodstream [8] [11]. Furthermore, these nanocarriers offer the potential for co-delivery of multiple therapeutic agents, which can be particularly valuable for combination therapy approaches in cancer treatment [9].

Surface-Active Properties in Emulsion Stabilization

The surface-active properties of 12-Hydroxystearic acid ethyl ester make it an exceptional candidate for emulsion stabilization applications. Its unique molecular structure, combining a long hydrophobic chain with both hydroxyl and ester functionalities, enables it to function effectively at oil-water interfaces.

12-HSA ethyl ester has been shown to form organohydrogel emulsions with remarkable properties [12] [13]. These emulsions display unique rheological characteristics and contain both hydrophilic and lipophilic domains, making them highly desirable for loading active compounds with varying solubility profiles. The emulsification process employs a low-energy approach based on in-situ surfactant transfer, where 12-HSA ethyl ester acts as both a gelling agent and a surfactant [13] [14].

The stabilization mechanism of these emulsions is particularly noteworthy. The stability and distinctive rheological properties stem from the presence of self-assembled crystalline structures of 12-hydroxystearic acid in both the oil and water phases [13] [14]. These crystalline networks prevent coalescence and phase separation, resulting in emulsions with exceptional long-term stability.

Table 3: Surface-Active Properties of 12-HSA Ethyl Ester in Emulsion Stabilization

AspectDetails
Emulsification ProcessLow-energy emulsification process based on in-situ surfactant transfer; 12-hydroxystearic acid ethyl ester acts as both gelling agent and surfactant
Stabilization MechanismStability derived from self-assembled crystalline structures of 12-hydroxystearic acid ethyl ester in both oil and water phases; prevents coalescence and phase separation
Structural CharacteristicsCharacterized by Small Angle X-ray and neutron scattering, and confocal Raman microscopy; shows presence of crystalline networks in both phases
Rheological PropertiesStrong shear-thinning behavior (η~γ-m with m = 0.7) typical of high internal phase emulsions; stable gel emulsions formed at oil volume fractions from 15% to 70%
Versatility and ApplicationsProperties can be tuned by varying emulsion composition; applicable across food, pharmaceuticals, and cosmetics; offers easy industrial scale-up potential

The structural characteristics of these emulsions have been extensively studied using advanced analytical techniques, including Small Angle X-ray and neutron scattering, as well as confocal Raman microscopy [13]. These investigations have confirmed the presence of crystalline networks in both the oil and water phases, providing a comprehensive understanding of the stabilization mechanism.

From a rheological perspective, emulsions stabilized by 12-HSA ethyl ester exhibit strong shear-thinning behavior, with viscosity following a power-law relationship with shear rate (η~γ-m with m = 0.7) [13]. This behavior is typical of high internal phase emulsions and contributes to their practical utility in various applications. Notably, stable gel emulsions can be formed across a wide range of oil volume fractions, from 15% to 70% [13], demonstrating the versatility of this emulsification system.

The properties of these emulsions can be finely tuned by adjusting the emulsion composition, allowing for customization to meet specific application requirements [13] [14]. This versatility, combined with the low-energy preparation method, makes 12-HSA ethyl ester-stabilized emulsions particularly attractive for industrial applications in food, pharmaceuticals, and cosmetics [12] [13]. The ease of scale-up further enhances their commercial potential.

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Dates

Last modified: 08-19-2023

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